molecular formula C9H7F3O2 B2700501 2-(Difluoromethyl)-3-fluoro-6-methylbenzoic acid CAS No. 2248283-09-0

2-(Difluoromethyl)-3-fluoro-6-methylbenzoic acid

Cat. No. B2700501
CAS RN: 2248283-09-0
M. Wt: 204.148
InChI Key: MNVNHRJLYWVNGC-UHFFFAOYSA-N
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Description

Difluoromethylbenzoic acid compounds are part of a larger group of organic compounds known as benzoic acids and derivatives . These are compounds containing a benzene ring which bears at least one carboxyl group .


Molecular Structure Analysis

The molecular structure of a compound like “2-(Difluoromethyl)-3-fluoro-6-methylbenzoic acid” would likely involve a benzene ring with a carboxyl group and various substitutions including a difluoromethyl group .


Chemical Reactions Analysis

Difluoromethylation reactions have seen significant advances in recent years . These reactions involve the transfer of a CF2H or CF2 unit to a substrate .

Mechanism of Action

While the specific mechanism of action for “2-(Difluoromethyl)-3-fluoro-6-methylbenzoic acid” is not available, compounds like eflornithine, which contain a difluoromethyl group, are known to inhibit the enzyme ornithine decarboxylase .

Safety and Hazards

The safety and hazards associated with a compound like “2-(Difluoromethyl)-3-fluoro-6-methylbenzoic acid” would depend on its specific properties . It’s important to handle all chemicals with appropriate safety measures.

Future Directions

Difluoromethylation reactions have been a topic of significant research interest, and future work in this area is likely to continue to expand our understanding and capabilities .

properties

IUPAC Name

2-(difluoromethyl)-3-fluoro-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c1-4-2-3-5(10)7(8(11)12)6(4)9(13)14/h2-3,8H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNVNHRJLYWVNGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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